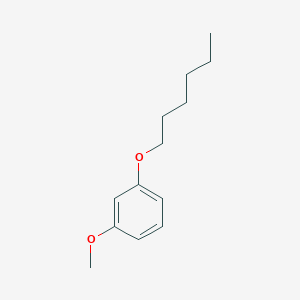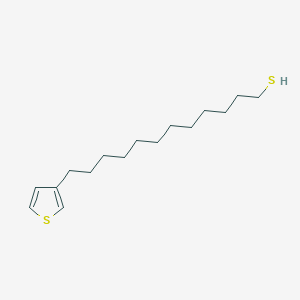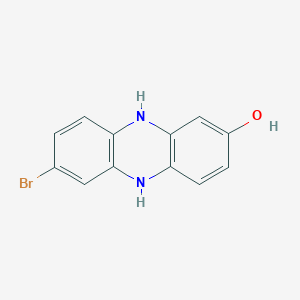
7-Bromo-5,10-dihydrophenazin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5,10-dihydrophenazin-2-OL is a chemical compound with the molecular formula C12H9BrN2O It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5,10-dihydrophenazin-2-OL typically involves the bromination of 5,10-dihydrophenazin-2-OL. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the synthesis, allowing for the production of large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
7-Bromo-5,10-dihydrophenazin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully reduced form, such as dihydrophenazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenazine derivatives.
Reduction: Formation of dihydrophenazine derivatives.
Substitution: Formation of various substituted phenazine derivatives depending on the nucleophile used.
科学的研究の応用
7-Bromo-5,10-dihydrophenazin-2-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Bromo-5,10-dihydrophenazin-2-OL involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. These mechanisms contribute to its antimicrobial and antitumor activities.
類似化合物との比較
Similar Compounds
5,10-Dihydrophenazin-2-OL: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Phenazine: The parent compound with a simpler structure, used as a starting material for various derivatives.
7-Chloro-5,10-dihydrophenazin-2-OL: Similar structure with a chlorine atom instead of bromine, exhibiting different reactivity and biological activities.
Uniqueness
7-Bromo-5,10-dihydrophenazin-2-OL is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse applications.
特性
CAS番号 |
374925-06-1 |
|---|---|
分子式 |
C12H9BrN2O |
分子量 |
277.12 g/mol |
IUPAC名 |
7-bromo-5,10-dihydrophenazin-2-ol |
InChI |
InChI=1S/C12H9BrN2O/c13-7-1-3-9-11(5-7)14-10-4-2-8(16)6-12(10)15-9/h1-6,14-16H |
InChIキー |
JVIGDEHRLLRSJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)NC3=C(N2)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline](/img/structure/B14239467.png)


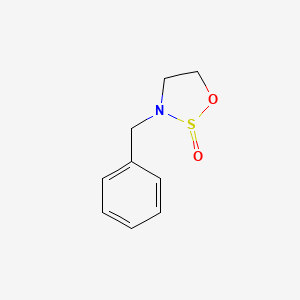
![1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione](/img/structure/B14239482.png)
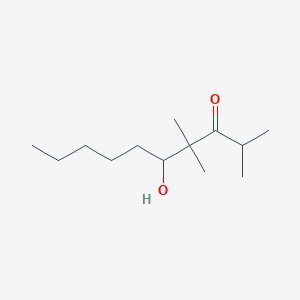
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)

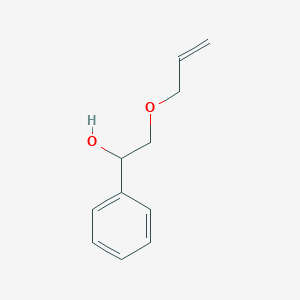
![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
